molecular formula C19H23N3O4 B2577420 2-(adamantan-1-yl)-2-[(4-nitrophenyl)formamido]acetamide CAS No. 464920-58-9

2-(adamantan-1-yl)-2-[(4-nitrophenyl)formamido]acetamide

Cat. No.: B2577420
CAS No.: 464920-58-9
M. Wt: 357.41
InChI Key: SFGQWHVONGJCQL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-(adamantan-1-yl)-2-[(4-nitrophenyl)formamido]acetamide is a synthetic organic compound that features an adamantane moiety and a nitrophenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(adamantan-1-yl)-2-[(4-nitrophenyl)formamido]acetamide typically involves the following steps:

    Formation of the Adamantane Derivative: Adamantane is functionalized to introduce a reactive group, such as a halide or hydroxyl group.

    Coupling with 4-Nitrophenylformamide: The functionalized adamantane is then reacted with 4-nitrophenylformamide under suitable conditions, often involving a coupling reagent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) or DCC (dicyclohexylcarbodiimide).

    Formation of the Final Product: The intermediate product is further reacted to form the final compound, this compound.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing cost and environmental impact. This could include the use of continuous flow reactors and green chemistry principles.

Chemical Reactions Analysis

Types of Reactions

2-(adamantan-1-yl)-2-[(4-nitrophenyl)formamido]acetamide can undergo various chemical reactions, including:

    Oxidation: The nitrophenyl group can be oxidized to form nitro derivatives.

    Reduction: The nitro group can be reduced to an amine.

    Substitution: The adamantane moiety can undergo substitution reactions to introduce different functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as hydrogen gas (H2) with a palladium catalyst (Pd/C) or lithium aluminum hydride (LiAlH4) can be used.

    Substitution: Reagents like halogens (Cl2, Br2) or nucleophiles (NH3, OH-) can be employed.

Major Products Formed

    Oxidation: Formation of nitro derivatives.

    Reduction: Formation of amine derivatives.

    Substitution: Formation of various substituted adamantane derivatives.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activity, including antimicrobial and antiviral properties.

    Medicine: Investigated for its potential use in drug development, particularly for its ability to interact with biological targets.

    Industry: Utilized in the development of advanced materials, such as polymers and coatings.

Mechanism of Action

The mechanism of action of 2-(adamantan-1-yl)-2-[(4-nitrophenyl)formamido]acetamide would depend on its specific application. In a biological context, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The adamantane moiety could enhance the compound’s ability to cross cell membranes, while the nitrophenyl group could participate in specific binding interactions.

Comparison with Similar Compounds

Similar Compounds

    1-Adamantanamine: A simple adamantane derivative with known antiviral properties.

    4-Nitroaniline: A nitrophenyl compound used in the synthesis of dyes and pharmaceuticals.

    2-(adamantan-1-yl)acetamide: A related compound lacking the nitrophenyl group.

Uniqueness

2-(adamantan-1-yl)-2-[(4-nitrophenyl)formamido]acetamide is unique due to the combination of the adamantane and nitrophenyl moieties, which confer distinct chemical and biological properties. This combination can result in enhanced stability, membrane permeability, and specific interactions with biological targets.

Biological Activity

2-(Adamantan-1-yl)-2-[(4-nitrophenyl)formamido]acetamide is a compound of significant interest in medicinal chemistry due to its unique structural features, which include an adamantane moiety and a nitrophenyl group. These characteristics may enhance its biological activity, making it a candidate for various therapeutic applications. This article explores the biological activity of this compound, focusing on its mechanisms of action, potential therapeutic effects, and relevant research findings.

Structural Characteristics

The compound's structure can be broken down as follows:

  • Adamantane Moiety : Provides rigidity and stability, potentially enhancing lipophilicity.
  • Nitrophenyl Group : The presence of the nitro group may influence electron distribution, affecting interactions with biological targets.

Research indicates that compounds containing adamantane structures can interact with various biological systems, including:

  • Enzyme Inhibition : The rigid structure may allow for specific binding to enzyme active sites.
  • Cell Membrane Interaction : Adamantane derivatives have been shown to integrate into lipid bilayers, influencing membrane dynamics and drug delivery mechanisms .

Anticancer Activity

A study evaluated the cytotoxic effects of similar adamantane derivatives against human cancer cell lines (HeLa, MCF7, and HepG2). The findings revealed that certain derivatives exhibited potent anti-proliferative activity. For instance, compound 5r showed an IC50 value of 10.56 µM against HepG2 cells, indicating significant potential for inducing apoptosis through caspase activation pathways .

Antimicrobial Activity

In vitro antimicrobial evaluations have demonstrated that related adamantane derivatives possess significant antibacterial properties. For example, derivatives were tested against Staphylococcus aureus and Staphylococcus epidermidis, showing minimum inhibitory concentrations (MIC) as low as 0.22 µg/mL. These results suggest that the compounds not only inhibit bacterial growth but also prevent biofilm formation, which is crucial in treating chronic infections .

Case Studies and Research Findings

Study FocusFindings
Cytotoxicity in Cancer Cells Compound 5r induced apoptosis via caspase-3 and caspase-8 activation in HepG2 cells .
Antimicrobial Efficacy Derivatives displayed MIC values ranging from 0.22 to 0.25 µg/mL against gram-positive bacteria .
Mechanism Exploration Studies indicate that adamantane derivatives can disrupt cell membranes and interact with ion channels, enhancing their therapeutic potential .

Properties

IUPAC Name

N-[1-(1-adamantyl)-2-amino-2-oxoethyl]-4-nitrobenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H23N3O4/c20-17(23)16(19-8-11-5-12(9-19)7-13(6-11)10-19)21-18(24)14-1-3-15(4-2-14)22(25)26/h1-4,11-13,16H,5-10H2,(H2,20,23)(H,21,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SFGQWHVONGJCQL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C2CC3CC1CC(C2)(C3)C(C(=O)N)NC(=O)C4=CC=C(C=C4)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H23N3O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

357.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.